

# Technical Master File: Methyl Phenyl Disulfide (MPDS)

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## Compound of Interest

Compound Name: *Methyl phenyl disulfide*

CAS No.: 14173-25-2

Cat. No.: B081605

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## Executive Summary

**Methyl Phenyl Disulfide (MPDS)**, an unsymmetrical disulfide featuring both aromatic (phenyl) and aliphatic (methyl) moieties, serves as a critical model system for understanding differential sulfur reactivity. Unlike symmetric disulfides (e.g., diphenyl disulfide), MPDS exhibits unique regioselectivity in oxidative and nucleophilic processes due to the electronic disparity between the two sulfur atoms. This guide provides a comprehensive analysis of MPDS stability, a definitive mechanistic breakdown of its reactivity with biological nucleophiles (glutathione), and a validated, high-fidelity synthetic protocol designed to minimize symmetric byproduct formation.

## Physicochemical Profile & Stability Analysis

### Structural Properties[1][2]

- IUPAC Name: **Methyl phenyl disulfide** (or 1-(methyldisulfanyl)benzene)
- CAS Registry Number: 4032-80-8[1]

- Molecular Formula: C

H

S

- Molecular Weight: 156.27 g/mol [1]
- Bond Dissociation Energy (S-S): ~54 kcal/mol (226 kJ/mol).[1] The S-S bond in MPDS is weaker than a typical C-S bond (~65-70 kcal/mol), making it the primary site of thermal and photolytic cleavage.

## Stability Matrix[2]

Parameter	Stability Status	Mechanistic Insight
Thermal Stability	Moderate	Stable up to $\sim 100^{\circ}\text{C}$ . Above this, homolytic cleavage of the S-S bond occurs, generating thiyl radicals ( $\text{PhS}\cdot$ and $\text{MeS}\cdot$ ). These radicals recombine statistically to form symmetric impurities ( $\text{PhSSPh}$ and $\text{MeSSMe}$ ). <sup>[1]</sup>
Photostability	Low	UV irradiation (254 nm) induces rapid homolysis. <sup>[1]</sup> In dilute solutions, this leads to "disulfide scrambling" (disproportionation).
Oxidative Stability	Variable	Susceptible to S-oxidation. <sup>[1]</sup> The electron-rich alkyl sulfur is the primary site of electrophilic attack by peroxides or peracids.
Hydrolytic Stability	High	Stable in aqueous media at neutral pH. <sup>[1]</sup> Hydrolysis is negligible compared to nucleophilic attack by thiols. <sup>[1]</sup>

## Reactivity Profile: Mechanistic Causality

### Thiol-Disulfide Exchange (The Biological Mechanism)

In biological systems, the reactivity of MPDS is defined by Thiol-Disulfide Exchange. This is an S

$2$ -like nucleophilic substitution where a thiolate anion ( $\text{RS}^-$ ) attacks one of the sulfur atoms of the disulfide bond.

Critical Regioselectivity Rule: Nucleophilic attack occurs preferentially at the sulfur atom that possesses the better leaving group.

- Phenyl Thiolate ( $\text{PhS}^-$ ):  $\text{pK}_a \approx 6.5$  (Excellent leaving group).[1]
- Methyl Thiolate ( $\text{MeS}^-$ ):  $\text{pK}_a \approx 10.4$  (Poor leaving group).[1]

Outcome: When reacting with Glutathione (GSH) at physiological pH:

The attack targets the methyl-bearing sulfur, expelling the stable thiophenolate anion. This has profound implications for drug design, as the "payload" (if attached to the phenyl ring) is released rapidly, while the methyl group remains bound to the protein or glutathione.

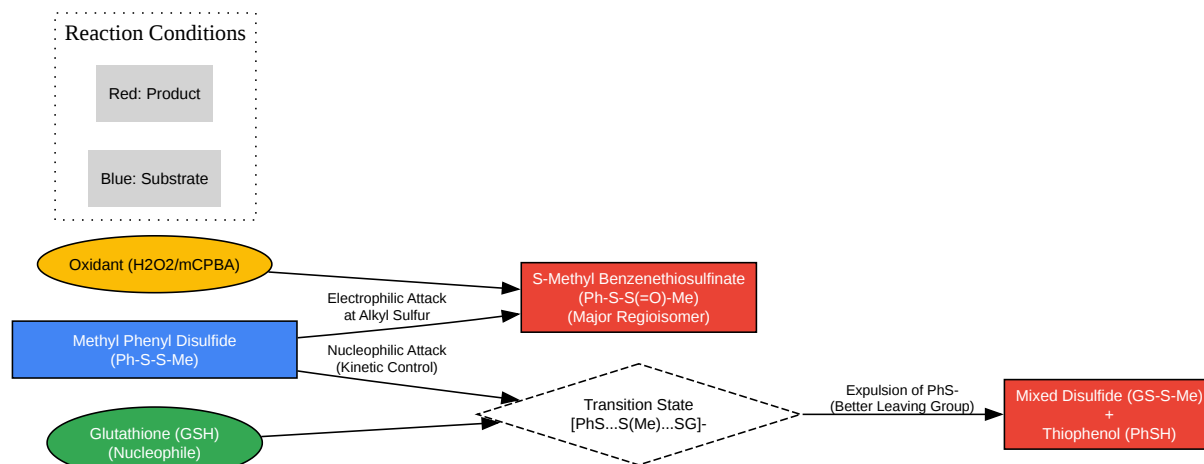
## Oxidative Reactivity (Thiosulfinate Formation)

Oxidation of MPDS with one equivalent of oxidant (e.g., mCPBA or  $\text{H}_2\text{O}_2$ ) yields a thiosulfinate.

- Regioselectivity: Electrophilic oxygen attacks the more electron-rich sulfur.[1][2] The methyl group is electron-donating (+I effect), making the adjacent sulfur more nucleophilic than the phenyl-adjacent sulfur (which experiences resonance delocalization).
- Major Product:  
  
-Methyl benzenethiosulfinate ( $\text{Ph-S-S(=O)-Me}$ ).[1]

## Visualization: Reactivity & Metabolism

The following diagram illustrates the divergent pathways of MPDS when exposed to biological nucleophiles versus oxidative stress.



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Figure 1: Divergent reactivity pathways of MPDS. Note the regioselective oxidation at the alkyl sulfur and the nucleophilic attack driven by the leaving group ability of the phenyl thiolate.

## Validated Synthetic Protocol

Synthesizing unsymmetrical disulfides is notoriously difficult due to "scrambling," which produces a statistical mixture of symmetric byproducts (PhSSPh and MeSSMe). The following protocol uses 1-Chlorobenzotriazole (BtCl) to strictly control the reaction intermediate, ensuring high purity.

## Protocol: One-Pot Synthesis via Benzotriazole Intermediate[2][4]

Objective: Synthesis of **Methyl Phenyl Disulfide** (>95% purity). Scale: 10 mmol.

## Reagents

- Benzotriazole (BtH)[1][3]
- Thiophenol (PhSH)[1]
- Methanethiol (MeSH) or Sodium Methanethiolate (MeSNa)[1]
- Sodium Hypochlorite (bleach) or NCS (for generating BtCl in situ)[1]
- Dichloromethane (DCM) - Anhydrous[1]

## Step-by-Step Methodology

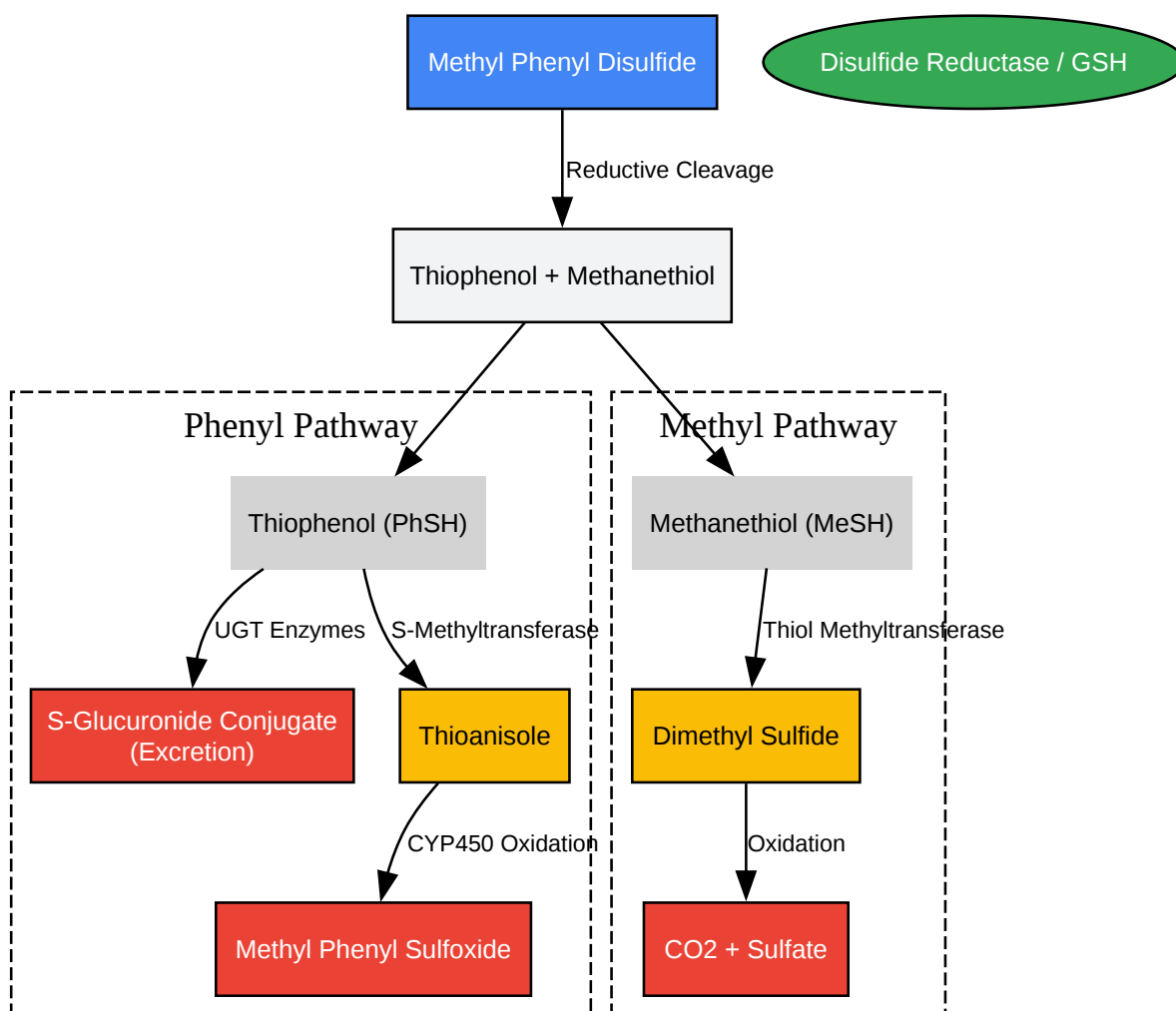
- Preparation of 1-Chlorobenzotriazole (BtCl):
  - Dissolve benzotriazole (1.19 g, 10 mmol) in 50 mL of 1:1 AcOH/H<sub>2</sub>O.
  - Cool to 0°C. Add sodium hypochlorite solution dropwise.[1]
  - Filter the precipitate, wash with cold water, and dry in vacuo to obtain BtCl. Caution: BtCl is stable but should be handled with care.
- Formation of Active Intermediate (Ph-S-Bt):
  - Dissolve BtCl (1.54 g, 10 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.
  - Cool to -78°C (Dry ice/acetone bath).
  - Add Thiophenol (1.10 g, 10 mmol) dropwise over 5 minutes.
  - Mechanism: The chlorine is displaced by the thiol, forming the highly reactive 1-(phenylthio)benzotriazole intermediate.
  - Checkpoint: Stir for 30 minutes at -78°C. The absence of symmetric PhSSPh can be verified by TLC (Hexane/EtOAc 9:1).
- Nucleophilic Displacement (Formation of MPDS):
  - Add Methanethiol (or MeSNa suspended in DCM) (10.5 mmol) to the cold mixture.

- Allow the reaction to warm slowly to room temperature over 2 hours.
- Mechanism: The methyl thiolate attacks the sulfur of the Ph-S-Bt intermediate, displacing the benzotriazole anion (a good leaving group) and forming the S-S bond.
- Work-up & Purification:
  - Filter off the precipitated benzotriazole byproduct (which can be recycled).[1]
  - Wash the filtrate with 10% Na<sub>2</sub>CO<sub>3</sub> (2 x 20 mL) to remove unreacted thiols.[1]
  - Dry over MgSO<sub>4</sub> and concentrate in vacuo.[1]
  - Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes). MPDS elutes rapidly.

Yield: Typically 85-92%.[1] Purity: >98% (determined by GC-MS).

## Biological Fate & Metabolism[5][6]

Upon entering a biological system, MPDS is metabolized primarily via reduction and subsequent methylation/oxidation.[1][4]



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Figure 2: Predicted metabolic fate of MPDS in mammalian systems.[1] The primary route involves reductive cleavage followed by methylation (detoxification) or glucuronidation.

## References

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